![molecular formula C21H20N2O5 B2462688 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 1172824-22-4](/img/structure/B2462688.png)

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

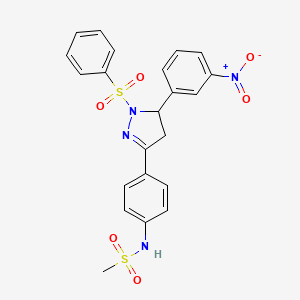

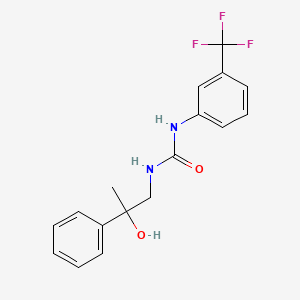

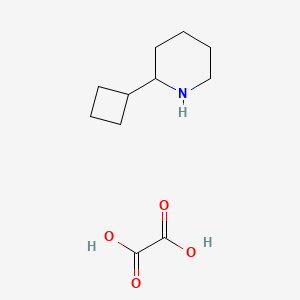

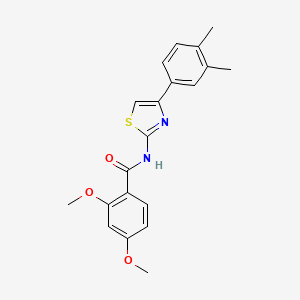

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that activate cannabinoid receptors in the body. BIA 10-2474 was developed as a potential treatment for pain and anxiety disorders, but it gained notoriety in 2016 when a clinical trial of the drug resulted in the death of one participant and severe neurological damage in several others. Despite this setback, research on BIA 10-2474 continues, with a focus on understanding its mechanism of action and potential therapeutic uses.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Functionally substituted 1,2-benzisoxazoles, including compounds similar to the one , are significant in pharmacology due to their varied activities. The synthesis process for related compounds, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, involves specific methods that yield 3,5-disubstituted benzoxazoles. These processes are crucial for preparing structurally similar compounds with potential pharmacological applications (Khodot & Rakitin, 2022).

Biological Activities

Compounds with benzoxazinone and benzoxazin-3-one structures, which are structurally related to the compound , exhibit a range of biological properties. These include phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. The understanding of these compounds' microbial transformation in the soil is crucial for exploiting their allelopathic properties in agricultural applications, particularly in crops like wheat, rye, and maize (Fomsgaard et al., 2004).

Medicinal Chemistry and Therapeutic Potential

In medicinal chemistry, the structural analogs of the compound have been studied for their potential as anti-inflammatory and analgesic agents. For instance, compounds derived from visnaginone and khellinone, which share a structural relationship, have shown significant COX-2 inhibitory activities and possess analgesic and anti-inflammatory properties. Such compounds are critical in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antipsychotic Research

Research into similar compounds has also explored their potential in treating psychiatric conditions. For example, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a compound with a related structure, demonstrated an antipsychotic-like profile in behavioral animal tests. This highlights the potential of such compounds in developing novel treatments for psychiatric disorders (Wise et al., 1987).

Agricultural and Environmental Applications

The compound's structural relatives, particularly those with benzoxazin-3-one skeletons, have been studied for their role in agriculture. These compounds, found in Gramineae plants, display properties that can be exploited for agronomic utility, such as resistance to pathogenic fungi and allelopathic action. Their synthesis and degradation in crop soils are crucial for understanding their environmental impact and potential use in sustainable agriculture (Macias et al., 2006).

Eigenschaften

IUPAC Name |

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c1-25-17-5-2-14(3-6-17)8-9-22-21(24)12-16-11-19(28-23-16)15-4-7-18-20(10-15)27-13-26-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZFZIBDJHCHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2462605.png)

![7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2462606.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2462616.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2462621.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2462624.png)

![2-(3,4-dimethylphenyl)-5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2462627.png)